molecular formula C15H17NO2S2 B2707650 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide CAS No. 2309780-23-0

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide

Cat. No.: B2707650
CAS No.: 2309780-23-0
M. Wt: 307.43
InChI Key: GFIWDBVYUYQDMR-UHFFFAOYSA-N
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Description

N-{ [4-(Thiophen-3-yl)oxan-4-yl]methyl }thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophen-3-yl group. The oxane ring is further functionalized with a methylene bridge connecting to the thiophene-3-carboxamide moiety.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c17-14(12-1-7-19-9-12)16-11-15(3-5-18-6-4-15)13-2-8-20-10-13/h1-2,7-10H,3-6,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIWDBVYUYQDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CSC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydropyran intermediate, followed by the introduction of the thiophene groups. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide has garnered attention as a potential drug candidate due to its unique structural properties. Research indicates its possible applications in:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. For example, derivatives similar to this compound have been shown to target key kinases involved in tumorigenesis .

The biological activity of this compound is supported by various studies:

  • In vitro Studies : Compounds with similar structures have demonstrated activity against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), indicating potential for further development as anticancer agents .

Material Science

The compound's unique structure also suggests applications in material science, particularly in the development of new materials with specific chemical properties.

Case Studies and Research Findings

Several studies have documented the effectiveness of thiophene derivatives in various applications:

  • Anticancer Activity : A study on thiophene derivatives showed that they could inhibit RNA and DNA synthesis in cancer cells without affecting protein synthesis, highlighting their potential as anticancer agents .
  • Antioxidant Properties : Research has indicated that certain derivatives possess antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Molecular Docking Studies : Computational studies have been conducted to explore the binding interactions of these compounds with biological targets, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Key Observations :

  • Substituent Diversity : The target compound’s oxane-thiophene hybrid distinguishes it from analogs with isoxazole (), benzamide (), or tetrahydrobenzothiophene () cores.
  • Synthetic Flexibility : Microwave-assisted methods () and nucleophilic substitutions () are common for introducing aromatic/heterocyclic groups.
  • Thermal Stability : High melting points (>300°C for ’s Compound 15) suggest strong intermolecular interactions in crystalline states, likely due to hydrogen bonding from carboxamide groups .
2.2.1 Anticancer Potential
  • Compounds: Derivatives with chloro/nitro substituents (e.g., Compounds 11–13) were screened against hepatocellular carcinoma. Electron-withdrawing groups (e.g., -NO₂ in Compound 12) may enhance cytotoxicity by modulating electron density .
  • SAR Insight : The oxane ring in the target compound could improve metabolic stability compared to simpler thiophene carboxamides.
2.2.2 Antimicrobial Activity
  • Compounds: Schiff base derivatives (Compounds I and II) exhibit antibacterial and antifungal activities.
2.2.3 Receptor Binding
  • Compounds : Piperazine-ethoxyethyl substituents in benzamide derivatives (e.g., 3g) target D3 receptors. The thiophen-3-yl group may contribute to π-π stacking interactions with aromatic residues in binding pockets .

Activity Comparison :

Compound Biological Activity Key Structural Drivers
Target Compound (Theoretical) Potential anticancer/antimicrobial Oxane ring (conformational flexibility), thiophene (electronic effects).
Compound 11 () Hepatocellular carcinoma screening Chlorophenylamino group (electron-withdrawing).
Compound I () Antibacterial/antifungal 4-Methoxyphenylmethylene (lipophilicity).
Compound 3g () D3 receptor ligand Piperazine-ethoxyethyl chain (receptor specificity).
Physicochemical and Spectroscopic Properties
  • Melting Points : Higher melting points correlate with polar substituents (e.g., -CN in ’s Compound 11 vs. -OCH₃ in Compound 13) .
  • Spectroscopy :
    • 1H NMR : Thiophene protons resonate at δ 6.5–7.5 ppm ().
    • MS : Molecular ion peaks (e.g., m/z 440 for Compound 11) confirm molecular weights .

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO2S2C_{15}H_{17}NO_{2}S_{2} with a molecular weight of 307.4 g/mol. Its structure features a thiophene ring, an oxane moiety, and an amide functional group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H17NO2S2C_{15}H_{17}NO_{2}S_{2}
Molecular Weight307.4 g/mol
CAS Number2309780-23-0

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures were tested against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The results indicated moderate to good anticancer activity across these cell lines.

In a study involving substituted benzo[b]thiophene derivatives, several compounds showed IC50 values ranging from 1.81 to 9.73 μM against the aforementioned cell lines. Notably, compounds 18, 19, 21, and others exhibited the highest activity with IC50 values between 1.81 and 2.52 μM .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Protein Interaction : The amide group can form hydrogen bonds with target proteins, potentially inhibiting their activity.
  • Redox Reactions : The thiophene moiety may participate in redox reactions that influence cellular processes.
  • Antiviral Activity : Some derivatives have shown antiviral properties by inhibiting viral entry mechanisms .

Study on Anticancer Activity

In a systematic evaluation of thiophene-based compounds, researchers synthesized and characterized several derivatives that were subsequently screened for anticancer activity. The study concluded that the structural modifications significantly impacted the biological activity of these compounds .

Antiviral Evaluation

Another investigation focused on the antiviral potential of thiophene derivatives against Ebola virus pseudotypes. The study revealed that specific structural features were critical for maintaining antiviral activity, emphasizing the importance of the thiophene ring in these interactions .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and functional group protection/deprotection. For example:

Core Formation : Cyclization of thiophene derivatives using sulfur-containing reagents (e.g., triethylamine) to construct the thiophene-3-carboxamide moiety .

Oxan Ring Introduction : Reaction of 4-(thiophen-3-yl)oxane intermediates with methylamine derivatives via nucleophilic substitution .

Coupling Steps : Use of coupling agents like EDC/HOBt to link the oxan-methyl group to the thiophene carboxamide core .
Characterization at each step is critical, with intermediates analyzed via TLC and NMR .

Q. How should researchers characterize this compound post-synthesis?

  • Methodological Answer : A combination of analytical techniques ensures structural confirmation and purity:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Elemental Analysis : Validate purity (>95%) by matching calculated and observed C/H/N/S percentages .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Based on SDS data for structurally similar thiophene derivatives:
  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. What initial biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess preliminary toxicity .
  • Enzyme Inhibition : Screen against targets like lipoxygenases or prostaglandin synthases, given the compound’s sulfonamide/oxan motifs .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer : Key strategies include:
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
  • Catalyst Selection : Employ palladium catalysts for efficient coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene bonds) .
  • Temperature Control : Gradual heating (e.g., 60–80°C) during cyclization steps to minimize side reactions .
  • Purification Techniques : Use flash chromatography or preparative HPLC to isolate high-purity intermediates .

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer : Address inconsistencies via:
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .
  • Isotopic Labeling : Use 15^{15}N or 13^{13}C-labeled precursors to clarify ambiguous signals .
  • Cross-Referencing : Match data with structurally characterized analogs (e.g., thiophene-3-carboxamide derivatives in PubChem) .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer : Enhance bioavailability through:
  • Salt Formation : Prepare hydrochloride or sodium salts via reaction with HCl/NaOH .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins in aqueous formulations .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase hydrophilicity .

Q. How can structure-activity relationships (SAR) be established for this compound?

  • Methodological Answer : Systematic SAR studies involve:
  • Analog Synthesis : Modify substituents on the oxan ring or thiophene core .
  • Bioactivity Profiling : Test analogs in dose-response assays (e.g., IC50_{50} determination for enzyme targets) .
  • Computational Modeling : Dock compounds into protein active sites (e.g., using AutoDock) to predict binding modes .

Q. What are the metabolic pathways and stability issues of this compound?

  • Methodological Answer : Assess stability via:
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation) .
  • LC-MS/MS Analysis : Detect and quantify metabolites using high-resolution mass spectrometry .
  • pH Stability Tests : Monitor degradation in buffers (pH 1–10) to identify labile functional groups .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :
    Mitigate variability by:
  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to ensure reproducibility .
  • Dose-Response Curves : Use ≥3 independent replicates to calculate EC50_{50} values with 95% confidence intervals .
  • Counter-Screening : Test compounds against off-targets (e.g., kinases) to rule out nonspecific effects .

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